1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene
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Overview
Description
1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by a cyclohexyloxy group attached to a benzene ring, which also contains a fluorine atom and a nitro group
Preparation Methods
The synthesis of 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanol, fluorobenzene, and nitrobenzene derivatives.
Reaction Conditions: The preparation involves nucleophilic substitution reactions where the hydroxyl group of cyclohexanol is replaced by a fluorine atom, followed by nitration to introduce the nitro group.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(Cyclohexyloxy)-2-fluoro-4-aminobenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or nitro group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(Cyclohexyloxy)-2-chloro-4-nitrobenzene and 1-(Cyclohexyloxy)-2-fluoro-4-aminobenzene.
Properties
IUPAC Name |
1-cyclohexyloxy-2-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKGAHIUZYVLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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